1,5-Naphthyridine,4-fluoro-
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Overview
Description
1,5-Naphthyridine,4-fluoro- is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their unique structure, which consists of two fused pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine,4-fluoro- can be achieved through several methods. One common approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method includes the condensation reaction of 3-aminopyridine with appropriate aldehydes or ketones, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of 1,5-naphthyridine,4-fluoro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine,4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the naphthyridine ring into dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, dihydro or tetrahydro derivatives, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Naphthyridine,4-fluoro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,5-naphthyridine,4-fluoro- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The fluorine atom enhances the compound’s binding affinity and selectivity for its targets, contributing to its potency and efficacy .
Comparison with Similar Compounds
1,5-Naphthyridine,4-fluoro- can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C8H5FN2 |
---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
4-fluoro-1,5-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H |
InChI Key |
KITRRSNQMNOLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)F |
Origin of Product |
United States |
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